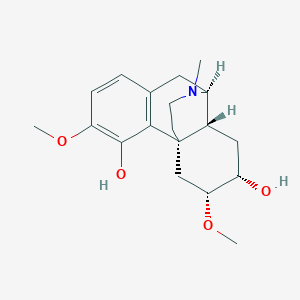
3,6alpha-Dimethoxy-17-methylmorphinan-4,7alpha-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6alpha-Dimethoxy-17-methylmorphinan-4,7alpha-diol is a modified benzyl tetrahydroisoquinoline alkaloid with the chemical formula C₁₉H₂₇NO₄. It is a significant intermediate in the biosynthetic pathway of morphine, produced in the secondary metabolism of the opium poppy (Papaver somniferum). This compound plays a crucial role in the enzymatic, genetic, and synthetic biology studies of morphine biosynthesis .
准备方法
Synthetic Routes and Reaction Conditions: 3,6alpha-Dimethoxy-17-methylmorphinan-4,7alpha-diol is synthesized from salutaridine through a stereospecific reduction of the carbonyl group by the enzyme salutaridine: NADPH 7-oxidoreductase. This reaction involves the use of NADPH as a reducing agent .
Industrial Production Methods: The industrial production of tetrahydrosalutaridinol involves the biotransformation of salutaridine using microbial or enzymatic systems. This method ensures high yield and purity of the compound, making it suitable for large-scale production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenol rings, mediated by cytochrome P-450-dependent monooxygenase.
Reduction: The reduction of salutaridine to tetrahydrosalutaridinol is a key reaction in its biosynthesis.
Substitution: This compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Cytochrome P-450 enzymes and molecular oxygen.
Reduction: NADPH as a reducing agent.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Salutaridine.
Reduction: this compound.
Substitution: Various tetrahydrosalutaridinol derivatives.
科学研究应用
3,6alpha-Dimethoxy-17-methylmorphinan-4,7alpha-diol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of morphine and other opiate alkaloids.
Biology: Studies on the biosynthesis of morphine and the role of enzymes involved in this pathway.
Medicine: Research on pain management and the development of new analgesics.
Industry: Production of morphine and related compounds for pharmaceutical use
作用机制
3,6alpha-Dimethoxy-17-methylmorphinan-4,7alpha-diol exerts its effects through its role as an intermediate in the biosynthesis of morphine. The compound is converted to thebaine via an esterification reaction mediated by the enzyme salutaridinol 7-O-acetyltransferase, followed by a ring closure reaction. These transformations are crucial for the production of morphine, which acts on the central nervous system to relieve pain .
相似化合物的比较
Salutaridine: A precursor in the biosynthesis of tetrahydrosalutaridinol.
Thebaine: A downstream product in the morphine biosynthesis pathway.
Morphine: The final product in the biosynthesis pathway, with significant analgesic properties
Uniqueness: 3,6alpha-Dimethoxy-17-methylmorphinan-4,7alpha-diol’s unique position in the morphine biosynthesis pathway, adjacent to key enzymes, makes it a valuable compound for studying the enzymatic and genetic aspects of morphine production. Its role as an intermediate provides insights into the efficiency and regulation of the biosynthetic pathway .
属性
CAS 编号 |
18189-62-3 |
|---|---|
分子式 |
C19H27NO4 |
分子量 |
333.4 g/mol |
IUPAC 名称 |
(1R,9S,10R,12S,13R)-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-3,12-diol |
InChI |
InChI=1S/C19H27NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,12-14,16,21-22H,6-10H2,1-3H3/t12-,13-,14-,16+,19+/m0/s1 |
InChI 键 |
PXMPNWXEWTVVSE-XXIIRZHVSA-N |
SMILES |
CN1CCC23CC(C(CC2C1CC4=C3C(=C(C=C4)OC)O)O)OC |
手性 SMILES |
CN1CC[C@@]23C[C@H]([C@H](C[C@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)O)OC |
规范 SMILES |
CN1CCC23CC(C(CC2C1CC4=C3C(=C(C=C4)OC)O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















